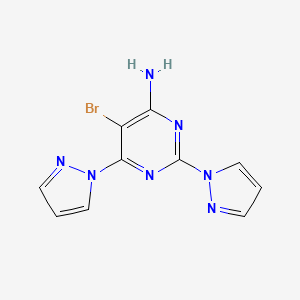
5-bromo-2,6-di(1H-pyrazol-1-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
- This activation of T-cell-mediated immune response helps combat tumor cells and reduces proliferation of susceptible tumor cells .
Mode of Action: Reactivating Antitumor Immune Response
Pharmacokinetics: ADME Properties
Preparation Methods
The synthesis of PBF-509 involves a series of chemical reactions that result in the formation of a non-furan, non-xanthine structure. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in the public domain . it is known that the compound is synthesized to achieve high purity and potency, suitable for clinical applications .
Chemical Reactions Analysis
PBF-509 undergoes various chemical reactions, primarily involving its interaction with the adenosine A2A receptor. The compound is designed to inhibit the accumulation of cyclic adenosine monophosphate (cAMP) by binding to the receptor . This inhibition is crucial for its role in reactivating the antitumor immune response . The major products formed from these reactions are typically the result of its metabolic processing in biological systems .
Scientific Research Applications
PBF-509 has been extensively studied for its applications in scientific research, particularly in the fields of immuno-oncology and neurology. In immuno-oncology, PBF-509 is being investigated as a novel checkpoint inhibitor for the treatment of solid tumors . It has shown promise in reactivating the antitumor immune response by antagonizing the adenosine A2A receptor . Additionally, PBF-509 is being explored for its potential in treating movement disorders such as Parkinson’s disease, where it acts as a pro-dopaminergic drug .
Comparison with Similar Compounds
PBF-509 is unique in its non-furan, non-xanthine structure, which distinguishes it from other adenosine A2A receptor antagonists. Similar compounds include other adenosine receptor antagonists such as caffeine and theophylline, which are less selective and potent compared to PBF-509 . Additionally, PBF-509 has been compared to other phosphodiesterase inhibitors, which also target the cyclic nucleotide signal transduction system but have different mechanisms of action and therapeutic applications .
Properties
IUPAC Name |
5-bromo-2,6-di(pyrazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN7/c11-7-8(12)15-10(18-6-2-4-14-18)16-9(7)17-5-1-3-13-17/h1-6H,(H2,12,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFXVNUWQOXRRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=NC(=C2Br)N)N3C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337962-47-6 |
Source


|
| Record name | Taminadenant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1337962476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAMINADENANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84I5UEP321 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
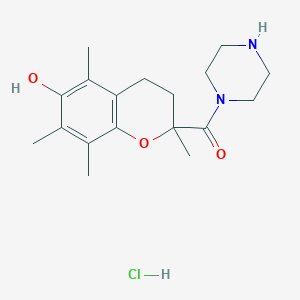
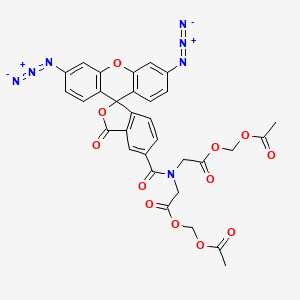

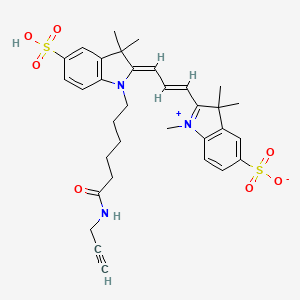
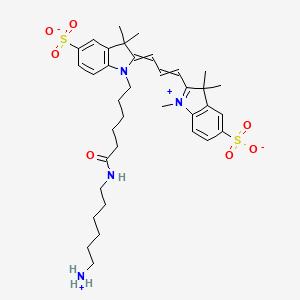
![2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B611057.png)
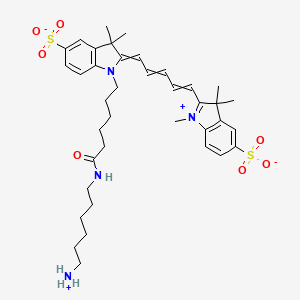
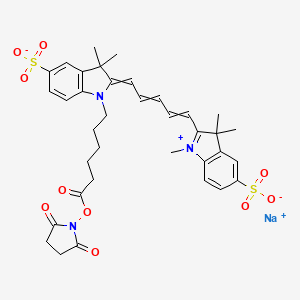
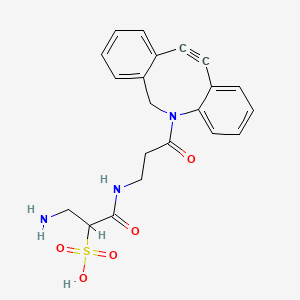
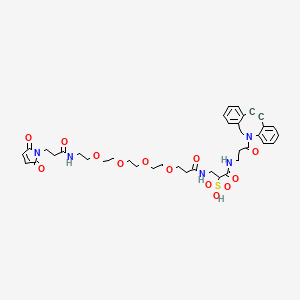
![Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate](/img/structure/B611075.png)
